![molecular formula C14H16N8 B2939336 N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351617-61-2](/img/structure/B2939336.png)

N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

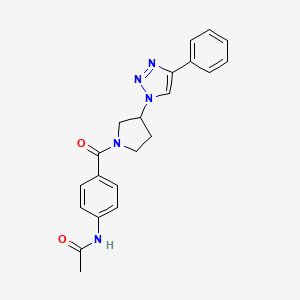

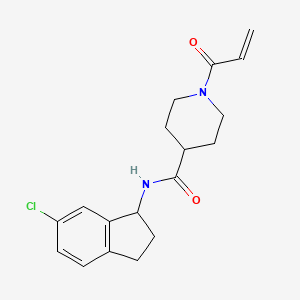

“N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is a heterocyclic organic compound and can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound can be achieved through a three-step reaction sequence . The process involves the reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several ring structures including a pyridine ring, a pyrrolidine ring, a triazole ring, and a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple reactive centers. The reactions are typically performed using a one-pot, three-step cascade process .Scientific Research Applications

Anti-Gastric Cancer Agent

This compound has been studied for its potential as an anti-gastric cancer agent. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-proliferation effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives on gastric cancer cells . These studies help in understanding the relationship between the chemical structure of the compound and its biological activity, which is crucial for designing efficient and novel drugs for treating gastric cancer.

Inhibition of LSD1

The compound is also being explored for its role in inhibiting LSD1 (lysine-specific demethylase 1), which is overexpressed in certain human malignant tumors . Inhibition of LSD1 can lead to the suppression of cancer proliferation and migration, making it a valuable target for cancer therapy.

Future Directions

Mechanism of Action

Mode of Action

The presence of the pyridine and triazolopyrimidine moieties in its structure suggests that it may interact with biological targets through hydrogen bonding or pi-stacking interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the design of anti-tubercular agents , suggesting potential involvement in pathways related to bacterial metabolism or cell wall synthesis.

Pharmacokinetics

The presence of the pyrrolidine ring in its structure could potentially enhance its bioavailability, as pyrrolidine is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N8/c1-2-6-15-10(5-1)9-16-14-17-12-11(19-21-20-12)13(18-14)22-7-3-4-8-22/h1-2,5-6H,3-4,7-9H2,(H2,16,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYKJXPBVVDHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=NNN=C32)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)

![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)

![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)